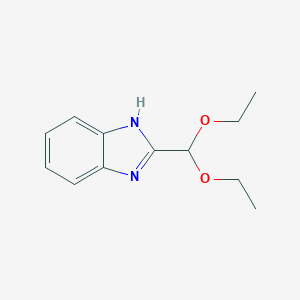![molecular formula C17H16BrNO3S B184818 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 29489-04-1](/img/structure/B184818.png)
4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Overview
Description
“4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one” is a chemical compound with the molecular formula C17H16BrNO3S . It has a molecular weight of 394.3 g/mol . The compound is also known by several synonyms, including “4-bromo-1- (4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” and "4-BROMO-1- (TOLUENE-4-SULFONYL)-1,2,3,4-TETRAHYDROBENZO [B]AZEPIN-5-ONE" .
Molecular Structure Analysis
The compound has a complex structure that includes a benzazepin ring, a sulfonyl group attached to a methylphenyl group, and a bromine atom . The InChI string of the compound is "InChI=1S/C17H16BrNO3S/c1-12-6-8-13 (9-7-12)23 (21,22)19-11-10-15 (18)17 (20)14-4-2-3-5-16 (14)19/h2-9,15H,10-11H2,1H3" .
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 393.00343 g/mol .
Scientific Research Applications
CCR5 Antagonist Synthesis : A practical method for synthesizing an orally active CCR5 antagonist, which involves the use of a related compound, was developed. This synthesis pathway could potentially be applicable to compounds including "4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one" (Ikemoto et al., 2005).
D1 Dopamine Receptor Ligands : Compounds structurally similar to the queried chemical have been synthesized and evaluated for their affinity to D1 dopamine receptors. These compounds, such as 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepi ne, have potential for in vivo studies and pharmaceutical applications (Neumeyer et al., 1991).
Muscarinic Receptor Antagonists : Synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are structurally similar to the queried compound, has been explored for potential use as selective muscarinic (M3) receptor antagonists. These compounds could have implications in treating diseases related to these receptors (Bradshaw et al., 2008).
Neuroleptic Activity : The synthesis and evaluation of a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which are structurally related, have shown potential neuroleptic-like activity. These compounds could have applications in the treatment of neurological disorders (Hino et al., 1988).
Antibacterial and Antifungal Activity : Sulfonamide-derived ligands and their metal complexes, including compounds similar to the queried chemical, have been studied for their antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).
Antimicrobial, Antioxidant, and Toxicity Studies : Novel compounds containing a structure similar to the queried chemical have been synthesized and tested for antimicrobial action, antioxidant activity, and toxicity. These studies indicate potential for developing new antimicrobial agents and antioxidants (Apostol et al., 2022).
Antioxidant Properties : Studies on natural bromophenol derivatives from marine red algae have shown significant antioxidant activities. Compounds structurally similar to the queried chemical were part of these studies, suggesting their potential as natural antioxidants (Li et al., 2011).
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMIWXZYHPTADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301048 | |
| Record name | 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
CAS RN |
29489-04-1 | |
| Record name | NSC140796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



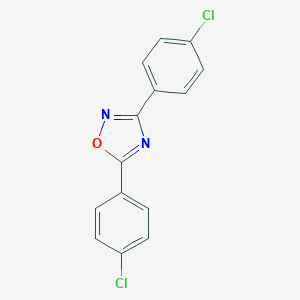

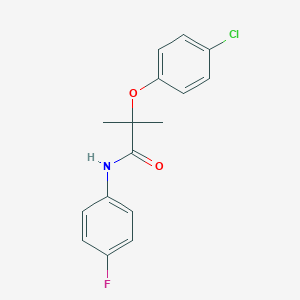
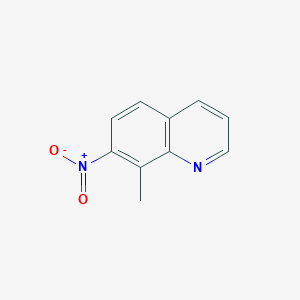
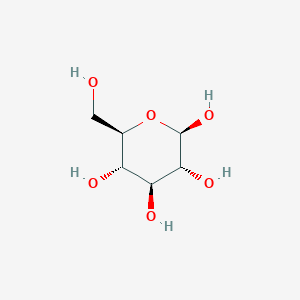
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
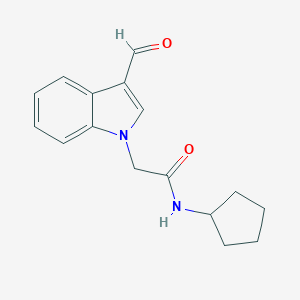
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
